molecular formula C22H34N2O3S B6297157 tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate CAS No. 2245085-40-7

tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate

Cat. No.: B6297157
CAS No.: 2245085-40-7
M. Wt: 406.6 g/mol
InChI Key: JAVVVDPMHHHPQO-KUFXBUICSA-N
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Description

Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a spiro[indane-2,4-piperidine] core, which is further functionalized with tert-butyl and tert-butylsulfinyl groups. The stereochemistry of the compound is defined by the (1S) and ® configurations, which play a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and temperature control to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and catalyst reuse, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitration, phosphonium ionic liquids for deprotection, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration with tert-butyl nitrite can yield nitro derivatives, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The tert-butylsulfinyl group can act as a protecting group, modulating the compound’s reactivity and stability. The spiro[indane-2,4-piperidine] core provides a rigid framework that enhances the compound’s binding interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate stands out due to its unique spiro[indane-2,4-piperidine] core and the presence of both tert-butyl and tert-butylsulfinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

2245085-40-7

Molecular Formula

C22H34N2O3S

Molecular Weight

406.6 g/mol

IUPAC Name

tert-butyl (1S)-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C22H34N2O3S/c1-20(2,3)27-19(25)24-13-11-22(12-14-24)15-16-9-7-8-10-17(16)18(22)23-28(26)21(4,5)6/h7-10,18,23H,11-15H2,1-6H3/t18-,28?/m1/s1

InChI Key

JAVVVDPMHHHPQO-KUFXBUICSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3[C@H]2NS(=O)C(C)(C)C

SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2NS(=O)C(C)(C)C

Origin of Product

United States

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